

# N-(3-Methoxy-4-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry

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## Compound of Interest

Compound Name: *N*-(3-Methoxy-4-nitrophenyl)acetamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(3-Methoxy-4-nitrophenyl)acetamide** is a substituted aromatic nitro compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive nitro group and an acetamido moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for further chemical transformations. This technical guide details the synthesis, properties, and significant applications of **N-(3-Methoxy-4-nitrophenyl)acetamide**, providing researchers with the essential information for its effective utilization in the laboratory.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-(3-Methoxy-4-nitrophenyl)acetamide** is fundamental for its application in synthesis. The key properties are summarized in the table below.

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	210.19 g/mol
CAS Number	50651-39-3
Appearance	Crystalline solid
Melting Point	144-145 °C[1]
Boiling Point	424.1 °C at 760 mmHg[1]
Density	1.327 g/cm <sup>3</sup> [1]
Flash Point	210.3 °C[1]
Refractive Index	1.594[1]

## Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

The primary synthetic route to **N-(3-Methoxy-4-nitrophenyl)acetamide** involves the acetylation of its corresponding aniline precursor, 3-methoxy-4-nitroaniline. This reaction is a standard and efficient method for the formation of the amide bond. While a specific protocol for this exact isomer is not readily available in the searched literature, a general and reliable procedure can be adapted from the well-documented synthesis of its isomers, such as N-(4-Methoxy-3-nitrophenyl)acetamide[2].

### Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline (Proposed)

This protocol is based on the established synthesis of the closely related isomer, N-(4-Methoxy-3-nitrophenyl)acetamide[2].

Materials:

- 3-methoxy-4-nitroaniline
- Acetic anhydride

- Glacial acetic acid
- Deionized water

Equipment:

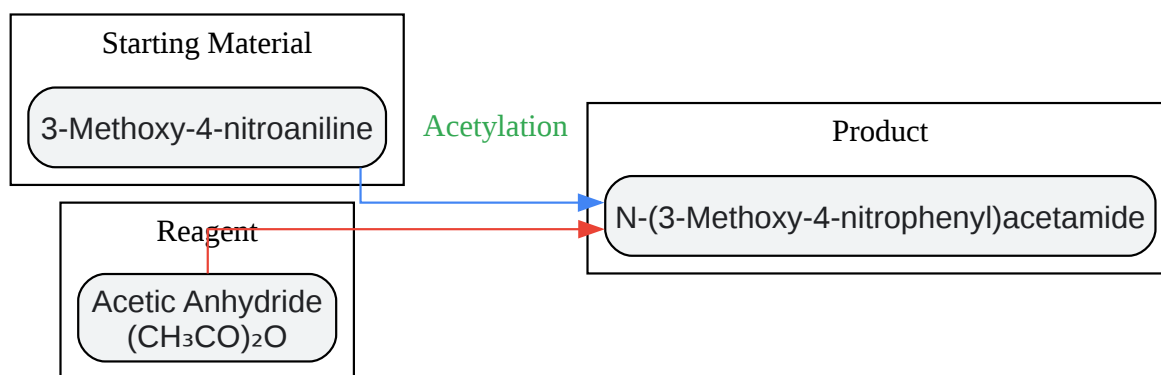
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus (magnetic stirrer and stir bar)
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (e.g., 30 mL).
- To the stirred solution, add a molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g).
- Heat the reaction mixture to reflux and maintain for a period of 2 hours, with continuous stirring[2].
- After the reaction is complete, cool the mixture to room temperature.
- The mixture can then be dried under vacuum to remove the solvent and excess acetic anhydride[2].
- The resulting crude product is then purified by recrystallization. This is typically achieved by dissolving the residue in a minimal amount of hot deionized water and allowing it to cool slowly to form crystals[2].

- Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Diagram of the Synthetic Pathway:



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Caption: Synthesis of **N-(3-Methoxy-4-nitrophenyl)acetamide** via acetylation.

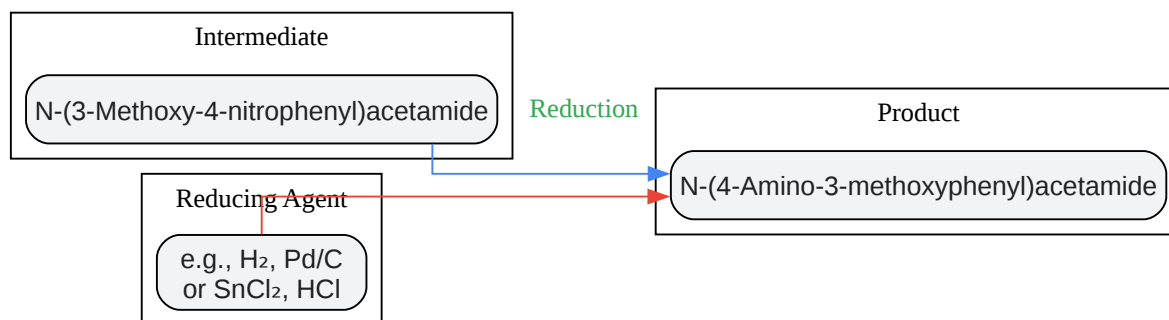
## Role as a Chemical Intermediate

**N-(3-Methoxy-4-nitrophenyl)acetamide** is a valuable intermediate primarily due to the synthetic handles provided by its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The acetamido group can be hydrolyzed to reveal the parent amine, offering a protecting group strategy.

## Reduction of the Nitro Group

A key transformation of **N-(3-Methoxy-4-nitrophenyl)acetamide** is the reduction of the nitro group to an amine, yielding N-(4-amino-3-methoxyphenyl)acetamide. This resulting diamine is a crucial building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.

Diagram of the Reduction Pathway:



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Caption: Reduction of the nitro group to form the corresponding amine.

The resulting N-(4-amino-3-methoxyphenyl)acetamide can then be used in the synthesis of various pharmaceutical agents. For instance, similar amino-acetanilide structures are precursors to compounds with analgesic properties[2].

## Applications in Drug Discovery and Development

While specific examples of drugs synthesized directly from **N-(3-Methoxy-4-nitrophenyl)acetamide** are not detailed in the provided search results, the broader class of nitrated 4-alkoxyacetanilides, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are often studied as potential metabolites or analogues of well-known drugs like phenacetin and paracetamol (acetaminophen)[2].

The study of such nitrated derivatives is important for understanding the metabolism and potential toxicity of parent drugs. For example, the *in vivo* O-dealkylation of 4-alkoxyacetanilides is a major metabolic pathway, and the presence of a nitro group can influence this process and potentially lead to the formation of reactive metabolites[2].

Therefore, **N-(3-Methoxy-4-nitrophenyl)acetamide** can serve as a reference standard or a tool compound in toxicological and metabolic studies of related pharmaceutical compounds.

## Conclusion

**N-(3-Methoxy-4-nitrophenyl)acetamide** is a synthetically useful chemical intermediate with potential applications in the development of new pharmaceutical agents and as a tool for studying drug metabolism. Its synthesis, primarily through the acetylation of 3-methoxy-4-nitroaniline, is straightforward and analogous to that of its isomers. The reactivity of its nitro and acetamido groups allows for a variety of subsequent chemical modifications, making it a valuable building block for organic synthesis. For researchers in drug discovery and development, a thorough understanding of the chemistry of this and related compounds is essential for the design of new, effective, and safe therapeutic agents.

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